

Structure-activity relationship of imidazo[4,5-c]pyridin-2-one derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-Imidazo[4,5-C]pyridin-2(3H)-one*

Cat. No.: B2357414

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship of Imidazo[4,5-c]pyridin-2-one Derivatives as Kinase Inhibitors

Authored by a Senior Application Scientist

Foreword: The imidazo[4,5-c]pyridin-2-one scaffold has emerged as a promising, yet relatively underexplored, chemotype in the landscape of kinase inhibitor discovery.^{[1][2]} Its structural features, reminiscent of a purine bioisostere, provide a unique framework for engaging the ATP-binding sites of various kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compelling class of compounds. We will delve into the causal relationships behind experimental design and provide actionable insights for the development of novel therapeutics, with a particular focus on their application as inhibitors of DNA-Dependent Protein Kinase (DNA-PK) and Src Family Kinases (SFKs).

The Rationale for Targeting Kinases with Imidazo[4,5-c]pyridin-2-one Derivatives

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.^[3] The imidazo[4,5-c]pyridin-2-one core offers a versatile and synthetically accessible starting point for the design of potent and

selective kinase inhibitors. Its bicyclic, nitrogen-rich structure is well-suited for forming key hydrogen bond interactions within the hinge region of kinase active sites, a critical determinant of inhibitor binding.^[4]

This guide will focus on two key kinase targets for which imidazo[4,5-c]pyridin-2-one derivatives have shown significant promise:

- DNA-Dependent Protein Kinase (DNA-PK): A crucial enzyme in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks.^{[5][6]} Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutics.^[7]
- Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that are often hyperactivated in various cancers, including glioblastoma.^{[1][8]} SFKs play a pivotal role in signaling pathways that drive tumor cell proliferation, invasion, and survival.^{[9][10]}

Synthetic Strategies for Assembling the Imidazo[4,5-c]pyridin-2-one Core and its Analogs

The synthesis of the imidazo[4,5-c]pyridin-2-one scaffold and its derivatives is a critical aspect of developing a robust SAR understanding. A flexible and efficient synthetic route allows for the systematic exploration of substitutions at various positions of the core structure. The following section outlines a representative synthetic protocol.

Experimental Protocol: Synthesis of 4-amino-1,3-disubstituted-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones

This protocol is a generalized representation based on methodologies reported in the literature.
^[4]

Step 1: Synthesis of 2-chloro-N-substituted-3-nitropyridin-4-amine

- To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add triethylamine (1.3 eq).
- To this mixture, add the desired primary amine (1.0 eq) dropwise at room temperature.

- Stir the reaction mixture overnight.
- Pour the reaction mixture into water and collect the resulting precipitate by filtration. Wash the solid with water and dry to yield the 2-chloro-N-substituted-3-nitropyridin-4-amine intermediate.

Step 2: Synthesis of N4-substituted-N2-(aryl)-3-nitropyridine-2,4-diamine

- In a sealed vessel, combine the 2-chloro-N-substituted-3-nitropyridin-4-amine (1.0 eq) with the desired aniline (2.0-3.0 eq).
- Heat the mixture at a high temperature (e.g., 120 °C) for several hours.
- Cool the reaction mixture and purify the product by column chromatography on silica gel to obtain the N4-substituted-N2-(aryl)-3-nitropyridine-2,4-diamine.

Step 3: Reduction of the Nitro Group

- Dissolve the N4-substituted-N2-(aryl)-3-nitropyridine-2,4-diamine (1.0 eq) in a mixture of ethanol and water.
- Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
- Heat the mixture to reflux for 2-4 hours.
- Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure to yield the crude triamine intermediate, which is often used in the next step without further purification.

Step 4: Cyclization to the Imidazo[4,5-c]pyridin-2-one Core

- Dissolve the crude triamine intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add triphosgene (0.5 eq) and triethylamine (3.0 eq).
- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the final 4-amino-1,3-disubstituted-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivative.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for imidazo[4,5-c]pyridin-2-one derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[4,5-c]pyridin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR for key positions, primarily drawing from studies on SFK inhibitors.[4][11]

Substitutions at the N-1 Position

The N-1 position of the imidazo[4,5-c]pyridin-2-one core is a critical vector for influencing potency and selectivity. Modifications at this position can impact interactions with the solvent-exposed region of the kinase active site.

R1 Substituent (N-1)	Src IC ₅₀ (μM)	Fyn IC ₅₀ (μM)	U87 Proliferation IC ₅₀ (μM)
Phenyl	>10	>10	11.2
m-Tolyl	1.07	1.13	7.9
3-Bromophenyl	0.98	0.91	6.5
Cyclopentyl	0.23	0.19	3.8
Isobutyl	0.89	0.76	5.2
2-Methoxyethyl	0.75	0.68	4.9

Key Insights:

- Aromatic vs. Aliphatic: Small aliphatic groups, such as cyclopentyl, tend to confer greater potency against both Src and Fyn kinases compared to simple aromatic substituents like phenyl.[4][11]
- Steric and Electronic Effects: The introduction of a methyl group at the meta-position of a phenyl ring (m-tolyl) significantly improves activity over the unsubstituted phenyl ring.[4] This suggests that steric bulk and/or electronic effects in this region are favorable.
- Flexibility and Length: Linear alkyl chains like isobutyl and 2-methoxyethyl also demonstrate good activity, indicating that the pocket accommodating the N-1 substituent can tolerate some degree of flexibility.[4]

Substitutions at the N-3 Position

The N-3 position is another key handle for modulating the pharmacological profile of these compounds. Substituents at this position often project towards the interior of the ATP-binding pocket.

R3 Substituent (N-3)	Src IC50 (µM)	Fyn IC50 (µM)	U87 Proliferation IC50 (µM)
4-Chlorophenyl	0.23 (with R1=cyclopentyl)	0.19 (with R1=cyclopentyl)	3.8 (with R1=cyclopentyl)
4-Methoxyphenyl	0.45 (with R1=cyclopentyl)	0.38 (with R1=cyclopentyl)	4.1 (with R1=cyclopentyl)
4-(Trifluoromethyl)phenyl	0.31 (with R1=cyclopentyl)	0.27 (with R1=cyclopentyl)	3.9 (with R1=cyclopentyl)
3-Fluorophenyl	0.18 (with R1=cyclopentyl)	0.15 (with R1=cyclopentyl)	3.5 (with R1=cyclopentyl)
4-Phenoxyphenyl	0.15 (with R1=cyclopentyl)	0.11 (with R1=cyclopentyl)	3.2 (with R1=cyclopentyl)

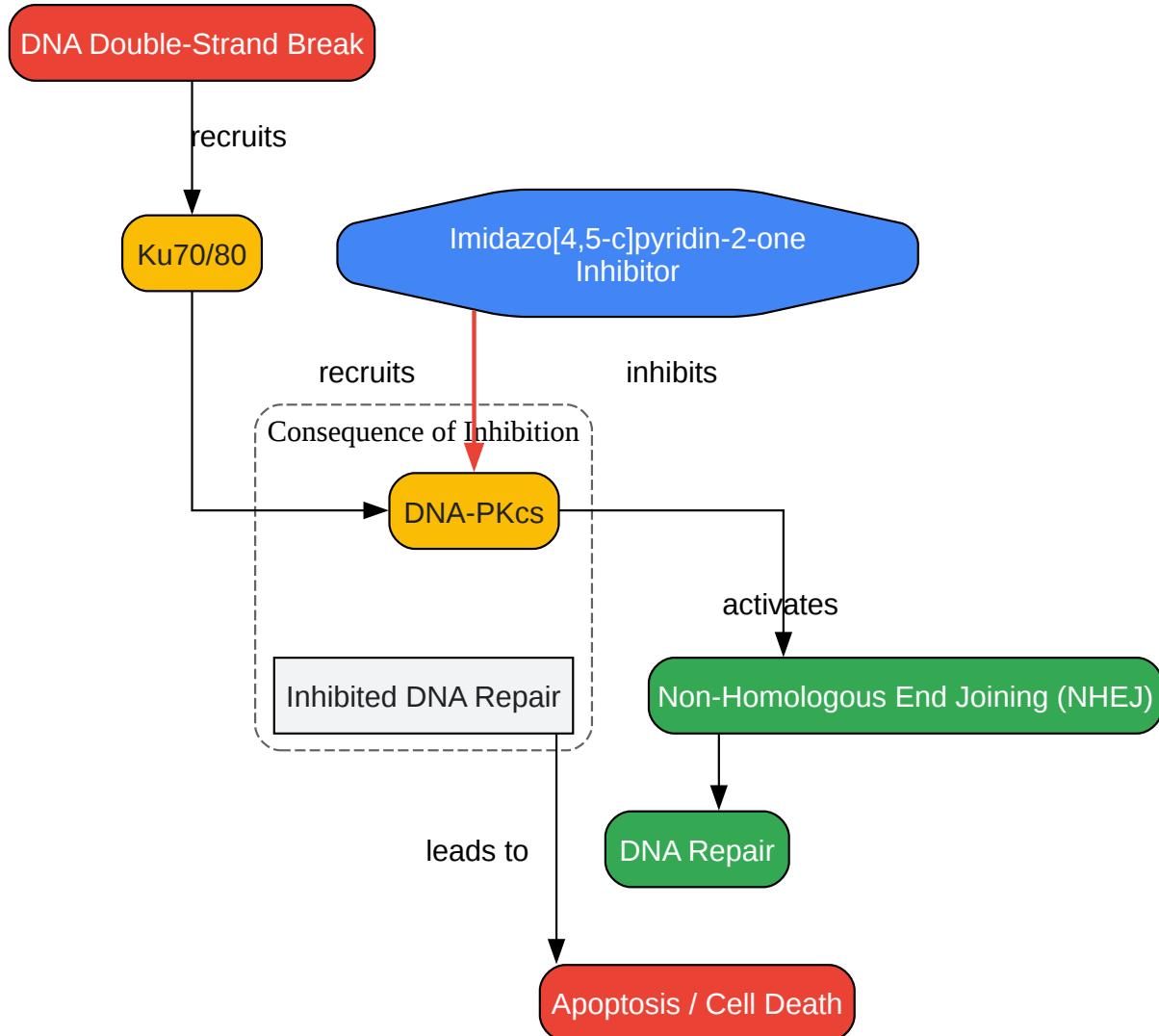
Key Insights:

- Aromatic Ring is Favorable: An aromatic ring at the N-3 position appears to be a common and effective feature for potent inhibition.
- Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as chloro, trifluoromethyl, and fluoro, are well-tolerated and can lead to potent compounds.[4] The 3-fluoro substitution was particularly effective.
- Extended Substituents: Larger substituents, like the 4-phenoxyphenyl group, can lead to a significant increase in potency, suggesting the presence of a larger hydrophobic pocket that can be exploited.[4]

Biological Activity and Cellular Effects

The optimized imidazo[4,5-c]pyridin-2-one derivatives exhibit potent inhibition of their target kinases and translate this activity into cellular effects, such as the inhibition of cancer cell proliferation.

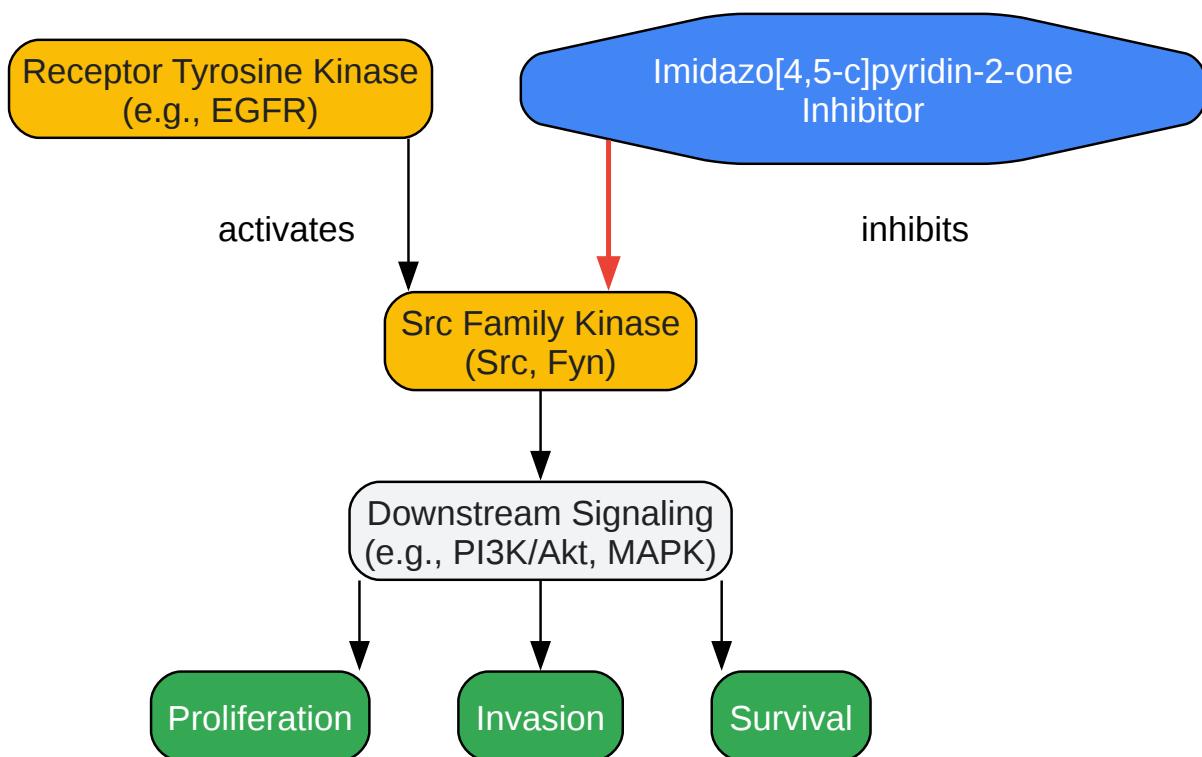
Kinase Inhibition


As demonstrated in the SAR tables, compounds with optimized substituents at the N-1 and N-3 positions can achieve sub-micromolar IC₅₀ values against SFKs like Src and Fyn.[\[4\]](#)[\[11\]](#)

Similarly, derivatives targeting DNA-PK have been identified with low nanomolar potency.[\[1\]](#)[\[2\]](#)

Anti-proliferative Activity

The inhibition of key signaling kinases by these compounds leads to a reduction in the proliferation of cancer cells. For example, several of the SFK inhibitors show single-digit micromolar IC₅₀ values against glioblastoma cell lines such as U87.[\[4\]](#)


Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Inhibition of the DNA-PK pathway by imidazo[4,5-c]pyridin-2-ones.

This diagram illustrates how DNA-PK is activated by DNA double-strand breaks and initiates the NHEJ repair pathway.^{[5][12]} Imidazo[4,5-c]pyridin-2-one inhibitors block the catalytic activity of DNA-PKcs, leading to impaired DNA repair and subsequent cancer cell death, particularly in combination with radiation or DNA-damaging agents.^[6]

[Click to download full resolution via product page](#)

Caption: Inhibition of SFK signaling in glioblastoma.

In glioblastoma, receptor tyrosine kinases like EGFR are often aberrantly activated, leading to the downstream activation of SFKs.^{[1][9]} These kinases then promote signaling cascades that drive key aspects of cancer progression.^[8] Imidazo[4,5-c]pyridin-2-one inhibitors block SFK activity, thereby attenuating these pro-tumorigenic signals.

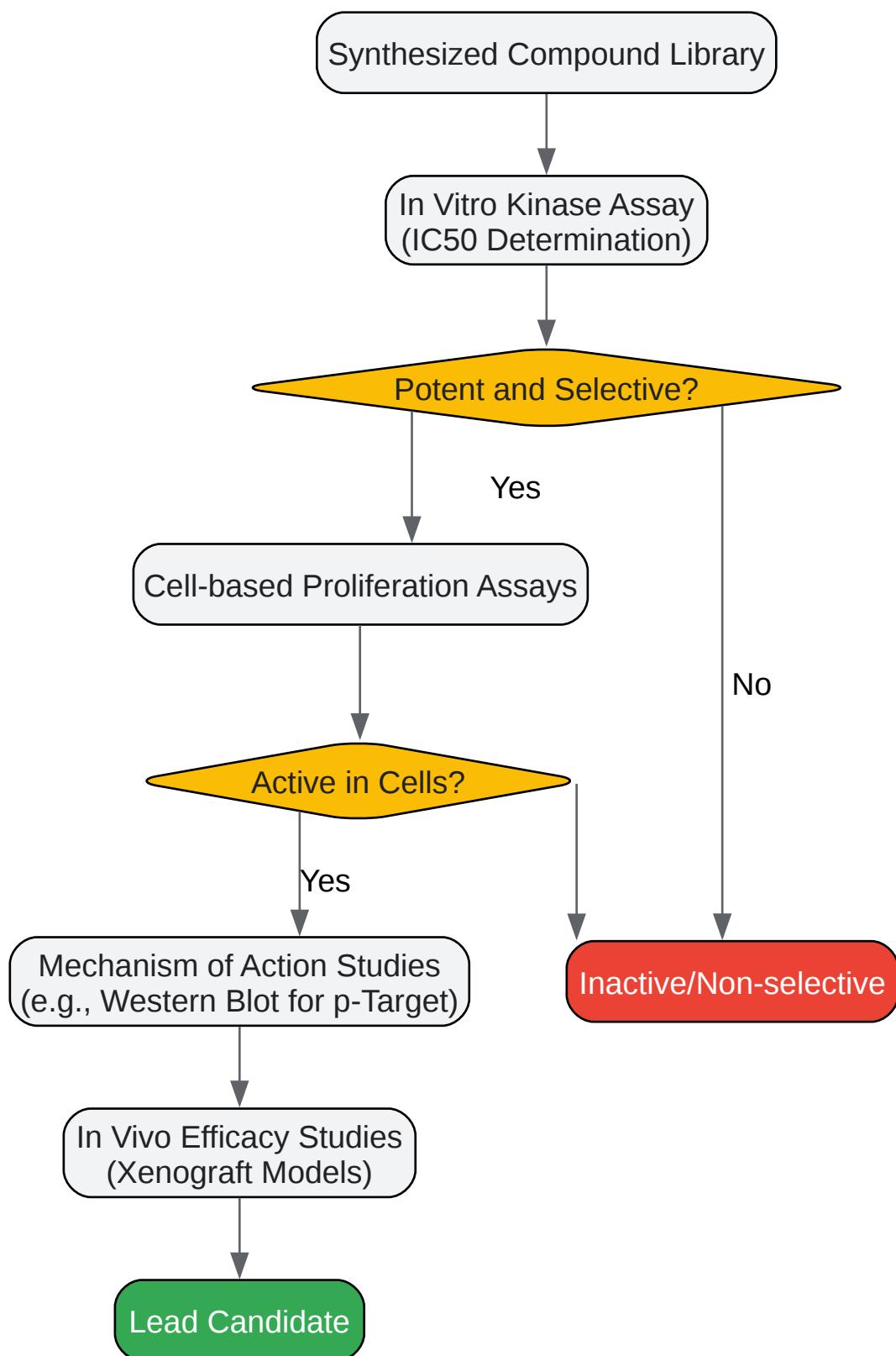
Methodologies for Biological Evaluation

Rigorous and reproducible biological assays are essential for characterizing the activity of newly synthesized compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:


- Kinase of interest (e.g., Src, DNA-PK)
- Kinase substrate (peptide or protein)
- ATP
- Test compounds (imidazo[4,5-c]pyridin-2-one derivatives)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Luminescence-based ADP detection kit (e.g., ADP-Glo™)
- White, opaque 96- or 384-well plates

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
- Kinase Reaction:
 - In a multi-well plate, add the serially diluted compound or DMSO control to each well.
 - Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
 - Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as required.

- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biological Evaluation Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the biological evaluation of kinase inhibitors.

Conclusion and Future Directions

The imidazo[4,5-c]pyridin-2-one scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic chemical modifications can lead to potent and cell-active compounds targeting critical cancer-related kinases like DNA-PK and SFKs. The synthetic accessibility of this core structure allows for extensive exploration of chemical space, paving the way for the development of next-generation therapeutics.

Future efforts in this area should focus on:

- Improving Selectivity: Kinome-wide profiling will be essential to ensure that lead compounds have a clean off-target profile, minimizing potential toxicities.
- Enhancing Drug-like Properties: Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating *in vitro* potency into *in vivo* efficacy.
- Exploring New Kinase Targets: The versatility of the imidazo[4,5-c]pyridin-2-one scaffold suggests that it could be adapted to inhibit other kinases implicated in a range of diseases beyond cancer.

This guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this promising class of molecules.

References

- SRC Kinase in Glioblastoma: News from an Old Acquaintance. PMC - PubMed Central.
- Fyn and Src Are Effectors of Oncogenic Epidermal Growth Factor Receptor Signaling in Glioblastoma P
- Src family kinases differentially influence glioma growth and motility. PubMed - NIH.
- Beyond DNA Repair: DNA-PK Function in Cancer. Cancer Discovery - AACR Journals.
- Targeting SRC in glioblastoma tumors and brain metastases: r
- Role of DNA-dependent protein kinase catalytic subunit in cancer development and tre
- DNA-PK as an Emerging Therapeutic Target in Cancer. PMC - NIH.
- The role of Src family kinases in growth and migr
- Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applic

- Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed.
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one core.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central.
- Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celytarys Research.
- In vitro kinase assay. Protocols.io.
- Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
- Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evalu
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- 4-amino-3-(4-phenoxyphenyl)-1,3- dihydro-2h-imidazo[4,5-c]pyridin-2-one derivatives and salts thereof.
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC - PubMed Central.
- Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed.
- Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. PubMed.
- [Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][2]thiazines as Potential Anti- inflamm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinases differentially influence glioma growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 8. Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The role of Src family kinases in growth and migration of glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Structure-activity relationship of imidazo[4,5-c]pyridin-2-one derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2357414#structure-activity-relationship-of-imidazo-4-5-c-pyridin-2-one-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com